![molecular formula C9H13Cl2N3 B1474150 2-Cyclopropyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidindihydrochlorid CAS No. 2098087-37-5](/img/structure/B1474150.png)

2-Cyclopropyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidindihydrochlorid

Übersicht

Beschreibung

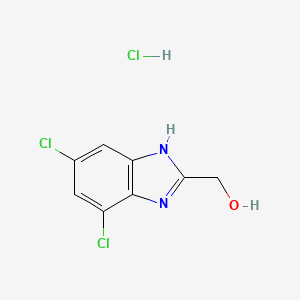

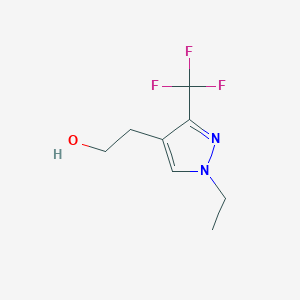

“2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 2098087-37-5 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC12=NC(C3CC3)=NC=C1CNC2.Cl . This indicates that the compound contains a pyrrolopyrimidine core with a cyclopropyl group attached, and it is in its dihydrochloride form . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 234.13 . The compound’s InChI key isDVMMETFHTYEDHM-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen mit dem Pyrrolo[2,3-d]pyrimidin-Rest, wie zum Beispiel “2-Cyclopropyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidindihydrochlorid”, haben sich als antibakteriell erwiesen . Dies macht sie potenziell nützlich bei der Entwicklung neuer Antibiotika.

Antifungal Aktivität

Diese Verbindungen zeigen auch eine antifungale Aktivität . Dies deutet darauf hin, dass sie zur Behandlung von Pilzinfektionen eingesetzt werden könnten.

Entzündungshemmende Aktivität

Die Pyrrolo[2,3-d]pyrimidin-Derivate wurden mit entzündungshemmenden Wirkungen in Verbindung gebracht . Dies könnte sie bei der Behandlung von Erkrankungen nützlich machen, die durch Entzündungen gekennzeichnet sind.

Antitumoraktivität

Untersuchungen haben gezeigt, dass diese Verbindungen eine starke Antitumoraktivität aufweisen können . Sie dienen als effizientes Werkzeug für die DNA-Interaktion, was sie bei Krebstherapie-Strategien wirksam machen könnte.

Antivirale Aktivität

Die Pyrrolo[2,3-d]pyrimidin-Derivate haben antivirale Eigenschaften gezeigt . Dies deutet auf potenzielle Anwendungen bei der Entwicklung antiviraler Therapien hin.

Protein-Kinase-B-Inhibitor

Es wurde festgestellt, dass diese Verbindungen als Protein-Kinase-B-Inhibitoren wirken . Dies könnte Auswirkungen auf die Behandlung von Krankheiten haben, bei denen Protein-Kinase-B eine Rolle spielt.

Adenosin A1- und A3-Rezeptor-Modulator

Die Pyrrolo[2,3-d]pyrimidin-Derivate wurden als Modulatoren von Adenosin A1- und A3-Rezeptoren gefunden . Dies könnte potenzielle therapeutische Anwendungen bei Erkrankungen im Zusammenhang mit diesen Rezeptoren haben.

Anti-Mykobakterielle Aktivitäten

Diese Verbindungen haben anti-mykobakterielle Aktivitäten gezeigt . Dies deutet darauf hin, dass sie zur Behandlung von Krankheiten eingesetzt werden könnten, die durch Mykobakterien verursacht werden, wie z. B. Tuberkulose.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for this compound are not mentioned in the available resources, similar compounds have been studied for their potential as anticancer drugs . This suggests that “2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride” could also be studied in this context.

Wirkmechanismus

Target of Action

The primary target of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .

Mode of Action

The compound interacts with ATR kinase, inhibiting its function . This interaction disrupts the normal functioning of the DDR pathway, leading to an accumulation of single-strand breaks in DNA .

Biochemical Pathways

The inhibition of ATR kinase affects the PI3K/Akt pathway , which is thought to be overactivated in numerous cancers. This disruption can lead to a widespread response from various cancers to mTOR inhibitors .

Pharmacokinetics

The compound is provided in solid form , suggesting that it could be administered orally or intravenously

Result of Action

The inhibition of ATR kinase by 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride leads to the accumulation of single-strand breaks in DNA . This can result in cell death, particularly in cancer cells where the DDR pathway is often overactive . Therefore, the compound displays good anti-tumor activity in vitro .

Biochemische Analyse

Biochemical Properties

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with ATR kinase, an enzyme involved in DNA damage response and repair . The compound binds to the active site of ATR kinase, inhibiting its activity and thereby affecting the downstream signaling pathways. This interaction is crucial for its potential use in cancer therapy, as ATR kinase is a target for synthetic lethality in cancer cells with defective DNA repair mechanisms .

Cellular Effects

The effects of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting the ATR-mediated DNA damage response . Additionally, it influences cell signaling pathways, such as the ATR-Chk1 pathway, leading to reduced phosphorylation of downstream targets . This disruption in signaling can result in decreased cell proliferation and increased sensitivity to DNA-damaging agents.

Molecular Mechanism

At the molecular level, 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride exerts its effects through direct binding to ATR kinase . This binding inhibits the kinase activity, preventing the phosphorylation of key substrates involved in the DNA damage response. The inhibition of ATR kinase activity leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis . Furthermore, this compound may also affect gene expression by modulating the activity of transcription factors involved in DNA repair and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride have been studied over various time points. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of ATR kinase and persistent DNA damage .

Dosage Effects in Animal Models

The effects of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATR kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and hematological abnormalities . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its oxidative metabolism, leading to the formation of various metabolites . These metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys.

Transport and Distribution

Within cells and tissues, 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, binding proteins in the plasma may influence its distribution and bioavailability, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is primarily within the nucleus, where it exerts its inhibitory effects on ATR kinase . The compound’s localization is facilitated by its ability to diffuse across the nuclear membrane and interact with nuclear proteins . Post-translational modifications, such as phosphorylation, may also play a role in its targeting to specific subcellular compartments.

Eigenschaften

IUPAC Name |

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLSTQKIYGXRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C3CNCC3=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

![Methyl 8-amino-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)

![Methyl 8-amino-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474074.png)

![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)

![{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1474077.png)

![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)

![2-(4-Fluorophenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474083.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)